molecular formula C10H14FNO B13524652 1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol

1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol

Cat. No.: B13524652
M. Wt: 183.22 g/mol
InChI Key: YINPNWBVJRSLNF-UHFFFAOYSA-N
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Description

1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol, also known as (1S)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol, is a chiral amino alcohol. Its structure consists of an amino group (-NH2), a hydroxyl group (-OH), and a fluorinated aromatic ring. The compound exhibits interesting properties due to its stereochemistry and functional groups.

Preparation Methods

Synthetic Routes:

    Leimgruber-Batcho Reaction:

    Custom Synthesis:

Industrial Production:

Currently, there is limited information on large-scale industrial production methods for this compound. It is primarily synthesized in research laboratories.

Chemical Reactions Analysis

1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, converting the alcohol group to a carbonyl group.

    Reduction: Reduction of the fluorine substituent can yield the corresponding methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Major products:

  • Oxidation: The corresponding ketone or aldehyde.
  • Reduction: The corresponding methylated compound.
  • Substitution: Various derivatives with modified substituents.

Scientific Research Applications

1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol finds applications in:

    Medicinal Chemistry: As a building block for drug development.

    Catalysis: As a chiral ligand in asymmetric synthesis.

    Biological Studies: Investigating interactions with receptors and enzymes.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example:

  • In drug design, it may interact with specific protein targets, affecting cellular processes.
  • As a chiral ligand, it influences stereochemistry in catalytic reactions.

Comparison with Similar Compounds

While 1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol is unique due to its fluorinated aromatic ring and chiral center, similar compounds include other amino alcohols and fluorinated derivatives.

Remember that further research and experimentation are essential to fully explore the compound’s potential and applications

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-amino-2-(3-fluoro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-7-3-8(5-9(11)4-7)10(2,13)6-12/h3-5,13H,6,12H2,1-2H3

InChI Key

YINPNWBVJRSLNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C)(CN)O

Origin of Product

United States

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